N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran ring, a trifluoromethyl group, and a chloro-substituted phenyl ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzofuran Ring: Starting with a suitable precursor, such as 2-hydroxybenzaldehyde, the benzofuran ring is formed through cyclization reactions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides.
Attachment of the Acetamide Group: The acetamide group is attached through acylation reactions, often using acetic anhydride or acetyl chloride.
Substitution with Chloro and Trifluoromethyl Groups: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using appropriate reagents like chlorinating agents and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity and specificity, while the benzofuran ring may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-(trifluoromethyl)aniline
- 2-chloro-5-(trifluoromethyl)pyridine
- 5-[2-chloro-5-(trifluoromethyl)phenyl]furfural
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both chloro and trifluoromethyl groups enhances its reactivity and binding affinity, while the benzofuran ring provides structural stability.
Properties
Molecular Formula |
C19H15ClF3NO2 |
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Molecular Weight |
381.8 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H15ClF3NO2/c1-2-11-3-6-17-14(7-11)12(10-26-17)8-18(25)24-16-9-13(19(21,22)23)4-5-15(16)20/h3-7,9-10H,2,8H2,1H3,(H,24,25) |
InChI Key |
QIIIYLUMRIPMLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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